Boc-2-fluoro-L-phenylalanine
Overview
Description
Boc-2-fluoro-L-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis and medicinal chemistry due to its unique properties. The compound is characterized by the presence of a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The molecular formula of this compound is C14H18FNO4, and it appears as a white to light yellow crystalline powder.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2-fluoro-L-phenylalanine typically involves the introduction of a fluorine atom into the phenylalanine structure followed by the protection of the amino group with a Boc group. One common method involves the fluorination of phenylalanine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting 2-fluoro-L-phenylalanine is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-2-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield 2-fluoro-L-phenylalanine.
Peptide Coupling Reactions: this compound is commonly used in solid-phase peptide synthesis, where it undergoes coupling reactions with other amino acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for coupling reactions.
Major Products Formed
Deprotected Amino Acid: 2-fluoro-L-phenylalanine is obtained after Boc group removal.
Peptides: this compound is incorporated into peptides during solid-phase synthesis.
Scientific Research Applications
Boc-2-fluoro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used to investigate the effects of fluorine substitution on biological activity and protein interactions.
Medicine: Fluorinated amino acids like this compound are explored for their potential as enzyme inhibitors and therapeutic agents.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Boc-2-fluoro-L-phenylalanine involves its incorporation into peptides and proteins, where the fluorine atom can influence the conformation, stability, and reactivity of the resulting molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of peptides, making them more resistant to enzymatic degradation. The Boc protecting group facilitates the selective incorporation of the compound into peptides during synthesis .
Comparison with Similar Compounds
Boc-2-fluoro-L-phenylalanine can be compared with other fluorinated phenylalanine derivatives:
Boc-4-fluoro-L-phenylalanine: Similar to this compound but with the fluorine atom at the para position on the phenyl ring.
Boc-3-fluoro-L-phenylalanine: The fluorine atom is at the meta position.
Boc-2,4-difluoro-L-phenylalanine: Contains two fluorine atoms at the ortho and para positions.
Uniqueness
This compound is unique due to the specific positioning of the fluorine atom, which can significantly influence the electronic properties and reactivity of the compound. This positional specificity allows for targeted modifications in peptide and protein synthesis, making it a valuable tool in medicinal chemistry and biochemistry .
Properties
IUPAC Name |
(2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXBKUDXGMHV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370336 | |
Record name | Boc-2-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-00-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-2-fluoro-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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